molecular formula C10H9F2NO2 B3026966 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine CAS No. 1196157-40-0

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine

Cat. No.: B3026966
CAS No.: 1196157-40-0
M. Wt: 213.18
InChI Key: QLRXSZRQVDKVOA-UHFFFAOYSA-N
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Description

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a cyclopropane ring attached to a difluorinated benzodioxole moiety, which enhances its stability and lipophilicity. This compound has garnered attention in medicinal chemistry and agrochemical research due to its potential biological activities and favorable pharmacokinetic profiles .

Mechanism of Action

Target of Action

The primary target of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a cAMP/ATP-mediated anion channel expressed in a variety of cell types, including absorptive and secretory epithelial cells. It plays a crucial role in regulating anion flux across the membrane and the activity of other ion channels and proteins .

Mode of Action

This modulation could involve inhibiting transport-associated phosphorylation of glucose, thereby reducing mycelial growth .

Biochemical Pathways

The compound’s interaction with CFTR affects the anion flux across the membrane, which is a critical process in various biochemical pathways . This can influence the activity of other ion channels and proteins, potentially leading to downstream effects on cellular homeostasis .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its modulation of CFTR function . By influencing anion flux and the activity of other ion channels and proteins, the compound could have significant effects on cellular processes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions such as temperature and light exposure can affect the compound’s stability . Additionally, the physiological environment within the body, including pH and the presence of other molecules, can impact the compound’s efficacy and action .

Preparation Methods

The synthesis of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine involves several stepsThe process typically involves the use of bromination agents and organic base hydrofluoride salts to generate the desired compound . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediate products.

Chemical Reactions Analysis

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine has several scientific research applications:

Comparison with Similar Compounds

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine is unique due to its combination of a cyclopropane ring and a difluorinated benzodioxole moiety. Similar compounds include:

Properties

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c11-10(12)14-7-2-1-6(5-8(7)15-10)9(13)3-4-9/h1-2,5H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRXSZRQVDKVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216401
Record name 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-40-0
Record name 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine
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1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine
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1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine
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1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine
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1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine
Reactant of Route 6
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine

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